molecular formula C6H5NO2 B032914 Nitrobenzene-d5 CAS No. 4165-60-0

Nitrobenzene-d5

Cat. No. B032914
CAS RN: 4165-60-0
M. Wt: 128.14 g/mol
InChI Key: LQNUZADURLCDLV-RALIUCGRSA-N
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Description

Nitrobenzene-d5 is a deuterated form of nitrobenzene, where five hydrogen atoms are replaced by deuterium. This isotopic substitution is often used in scientific studies to investigate reaction mechanisms and to improve the accuracy of spectroscopic measurements due to the different nuclear spin properties of deuterium compared to hydrogen.

Synthesis Analysis

The synthesis of nitrobenzene derivatives can be achieved through indirect electrolysis involving a two-phase process. A titanium complex, specifically (C5H5)2Ti+, is used as a mediator in an aqueous acidic medium to selectively reduce nitrobenzene to its amino derivatives. This process occurs via a phase transfer reaction in a reactor located outside of the electrolytic cell. The oxidized form of the titanium complex is then reduced at a graphite felt cathode by continuously recycling the aqueous solution until the complete reduction of the nitro compounds is achieved .

Molecular Structure Analysis

The molecular structure of nitrobenzene and its derivatives can be optimized using molecular dynamics geometry optimization, taking into account intermolecular interactions. The study of nitrobenzene for degenerate four-wave mixing (DFWM) efficiency involves considering all possible molecular conformations and higher-order intermolecular multiple interactions. Quantum chemical calculations, including excited configuration interaction (CI) states, are used to explain the observed behavior of nitrobenzene in DFWM experiments. Both harmonic and anharmonic electron-vibration interactions are considered to estimate the average lifetime of molecular orbital levels contributing to the third-order nonlinear optical properties .

Chemical Reactions Analysis

Nitrobenzene can be used as a reactant in microbial fuel cells (MFCs), where it undergoes biodegradation while contributing to electricity generation. In a ferricyanide-cathode MFC, the presence of nitrobenzene as the anodic reactant decreases the maximum voltage outputs, power densities, and Coulombic efficiencies. However, when nitrobenzene is used as the electron acceptor in a different type of MFC, electricity is successfully generated with a maximum voltage of 400mV. The complete degradation of nitrobenzene within 24 hours in both anode and cathode chambers indicates its reactivity and potential for energy production in bioelectrochemical systems .

Physical and Chemical Properties Analysis

Nitrobenzene derivatives, such as those containing fused N5-chain tetrazole-nitro-triamino-trinitrobenzene, have been theoretically investigated for their physical and chemical properties. Using density functional theory, geometric and electronic structures, band gaps, and heats of formation have been calculated. These properties are crucial for evaluating the detonation performance of the compounds. The thermal stability is assessed through bond dissociation energies, energy gaps, and molecular electrostatic potentials. The presence of nitro groups significantly influences the detonation velocity and pressure, with some derivatives showing higher performance than traditional explosives like RDX and CL-20. The impact sensitivity of these compounds is also evaluated, providing insights into their potential as insensitive high energetic materials (IHEMs) .

Scientific Research Applications

  • Structural Analysis of PVC Gels : Nitrobenzene-d5 is used in structural analysis of PVC gels, supporting the "crystallite" junction point model (Frey et al., 1991).

  • Degenerate Four-Wave Mixing : It's a promising material for time-resolving degenerate four-wave mixing (DFWM), with electron-vibration interactions and acoustical vibrations contributing to its efficiency (Kityk et al., 2001).

  • Reversible Molecular Capsules : Nitrobenzene-d5 forms stable complexes that encapsulate small molecules reversibly, displaying an enthalpy-entropy compensation (Günther & Sherman, 1998).

  • Anti-Plastification in Poly(epichlorohydrin) : It exhibits an antiplastification effect on poly(epichlorohydrin), with additional transitions occurring at certain concentrations (Trzebicka, Smigasiewicz, & Turska, 1986).

  • Electrochemical Detection : An electrode modified with GRGO/Ni-TPP nanocomposite using nitrobenzene shows improved electrochemical determination of nitrobenzene pollutants (Kubendhiran et al., 2017).

  • Selective Oxidation : Nitrobenzene is selectively oxidized to 2-nitrophenol with oxygen in a process catalyzed by the H5PV2Mo10O40 polyoxometalate (Khenkin, Weiner, & Neumann, 2005).

  • NMR Deuteron Relaxation Study : Research on nitrobenzene-d5 in porous silica glasses reveals insights into molecular motions and relaxation rates (Liu, Máckowiak, Li, & Jonas, 1990).

Safety And Hazards

Nitrobenzene-d5 is toxic if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer and damaging fertility or the unborn child . It causes damage to organs and is toxic to aquatic life .

properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNUZADURLCDLV-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[N+](=O)[O-])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049690
Record name Nitrobenzene-d5
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Molecular Weight

128.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Nitrobenzene-d5
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Product Name

Nitrobenzene-d5

CAS RN

4165-60-0
Record name Nitrobenzene-d5
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Record name Nitro(2H5)benzene
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Record name Nitrobenzene-d5
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Record name Nitro(2H5)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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